2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,12-15(21)22)13-6-4-5-7-14(13)19/h4-7H,8-12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKICSKZFDPBBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Formation and Boc Protection
The piperidine core is often constructed via cyclization reactions. For example, 4-(2-fluorophenyl)piperidin-4-yl derivatives are synthesized through Michael addition or Mannich reactions, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base such as triethylamine (TEA). A representative protocol involves:
- Dissolving 4-(2-fluorophenyl)piperidine in anhydrous DCM.
- Adding Boc₂O (1.1 equiv) and TEA (2.0 equiv) at 0°C.
- Stirring at room temperature for 12 hours, achieving >90% conversion.
This method avoids side reactions at the acetic acid moiety, which is introduced in subsequent steps.
Introduction of the Acetic Acid Side Chain
The acetic acid group is appended via alkylation or carboxylation. A common approach involves nucleophilic substitution of a halogenated intermediate with a cyanide source, followed by hydrolysis:
- Reacting 1-Boc-4-(2-fluorophenyl)piperidin-4-yl chloride with potassium cyanide (KCN) in dimethylformamide (DMF) at 60°C for 6 hours.
- Hydrolyzing the nitrile intermediate with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/methanol (MeOH) to yield the carboxylic acid.
Alternative methods employ coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to link pre-formed acetic acid derivatives to the piperidine nitrogen.
Detailed Methodologies and Reaction Optimization
Coupling Reagent-Mediated Synthesis
A patent-derived method (EP4212522A1) outlines the use of EDC/HOBt for amide bond formation, adapted for acetic acid attachment:
Procedure:
- Dissolve 1-Boc-4-(2-fluorophenyl)piperidin-4-amine (1.0 equiv) and bromoacetic acid (1.2 equiv) in dry DCM.
- Add EDC (1.5 equiv), HOBt (1.5 equiv), and N-methylmorpholine (NMM, 3.0 equiv).
- Stir at 25°C for 16 hours.
- Wash with citric acid (10%) and saturated sodium bicarbonate.
- Purify via silica chromatography (0–10% MeOH/DCM) to isolate the product in 53–73% yield.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Coupling Reagents | EDC/HOBt |
| Base | N-Methylmorpholine |
| Yield | 53–73% |
This method minimizes racemization and ensures high regioselectivity.
Hydrolysis of Ester Precursors
Carboxylic acid formation via ester hydrolysis is a critical step. A protocol from RSC Medicinal Chemistry employs LiOH-mediated saponification:
Procedure:
- Suspend methyl 2-[1-Boc-4-(2-fluorophenyl)piperidin-4-yl]acetate (1.0 equiv) in THF/MeOH (1:1).
- Add LiOH (3.0 equiv) and stir at 60°C for 4 hours.
- Acidify with HCl (1M) and extract with ethyl acetate.
- Dry over sodium sulfate and concentrate to isolate the acid in 85–92% yield.
Optimization Insight:
- Elevated temperatures (60°C vs. 25°C) reduce reaction time from 24 hours to 4 hours.
- THF/MeOH mixtures prevent ester reformation during workup.
Challenges in Boc Deprotection and Stability
While the Boc group is stable under basic conditions, premature cleavage can occur during acidic steps. A patent (EP4212522A1) reports a 32% yield loss during TFA-mediated deprotection due to competing hydrolysis of adjacent functional groups. To mitigate this:
- Use cold TFA (0°C) in DCM for ≤15 minutes.
- Quench with aqueous sodium bicarbonate immediately after reaction completion.
Analytical Characterization
Successful synthesis is confirmed via:
- NMR Spectroscopy: δ 1.45 ppm (Boc tert-butyl), δ 4.36 ppm (acetic acid CH₂), and δ 7.12–7.45 ppm (2-fluorophenyl aromatic protons).
- Mass Spectrometry: ESI-MS m/z 365.2 [M+H]⁺.
- HPLC Purity: >98% achieved after silica chromatography.
Applications and Derivative Synthesis
The compound serves as an intermediate in pharmaceuticals targeting EGFR mutant cancers. For example:
Chemical Reactions Analysis
Types of Reactions
2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid has several scientific research applications:
Chemistry: Used as a linker in the synthesis of bifunctional molecules for targeted protein degradation.
Biology: Employed in the study of protein-protein interactions and the development of novel therapeutic agents.
Medicine: Investigated for its potential in drug development, particularly in the design of PROTAC® molecules for targeted cancer therapy.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid involves its role as a linker in PROTAC® molecules. These molecules function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-protein interactions that facilitate the formation of the ternary complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their synthesis yields, molecular weights, and applications:
Key Insights from Structural Comparisons
Substituent Effects on Synthesis and Yield :
- The position of the Boc group significantly impacts synthesis efficiency. For example, Compound 9c (Boc on phenyl) achieves only 39% yield due to steric challenges, whereas analogs with Boc on the piperidine nitrogen (e.g., target compound) likely benefit from milder reaction conditions .
- Electron-withdrawing groups (e.g., CF₃ in ) may require optimized coupling agents (e.g., HATU/DIPEA in ) to improve yields.
Physicochemical and Biological Properties: Lipophilicity: The 4-m-tolyl analog () exhibits higher lipophilicity (logP ~2.5 estimated) compared to the 2-fluorophenyl derivative (logP ~2.0), influencing blood-brain barrier penetration . Metabolic Stability: Fluorine and trifluoromethyl groups enhance resistance to oxidative metabolism, extending half-life in vivo . Solubility: Thiazole-containing analogs () show improved aqueous solubility due to heterocyclic polarity, advantageous for intravenous formulations.
Safety and Handling :
- The base compound () carries hazards (H315-H319-H335: skin/eye irritation, respiratory irritation). The addition of aryl groups like 2-fluorophenyl may alter toxicity profiles, though specific data are lacking.
Biological Activity
2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid, also known by its CAS number 1779126-77-0, is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
The molecular formula of this compound is C18H24FNO4, with a molecular weight of 337.39 g/mol. The structure includes a piperidine ring substituted with a tert-butoxycarbonyl group and a fluorophenyl moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H24FNO4 |
| Molecular Weight | 337.39 g/mol |
| CAS Number | 1779126-77-0 |
| Synonyms | 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-(2-fluorophenyl) |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures exhibit activity as antagonists or inhibitors in several pathways, including those involved in pain modulation and inflammation.
Pharmacological Studies
Several studies have explored the pharmacological effects of this compound. For instance, it has been investigated for its potential role in modulating pain pathways through inhibition of certain receptors or enzymes involved in nociception.
Case Study: Pain Modulation
In a study examining the analgesic properties of piperidine derivatives, it was found that compounds structurally related to this compound exhibited significant reductions in pain response in animal models. The study highlighted the compound's ability to interact with opioid receptors and modulate pain perception effectively.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Analgesic | Significant reduction in pain | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Neuroprotective | Potential protective effects on neurons |
Toxicological Profile
The safety and toxicological profile of this compound remains under investigation. Preliminary data suggest that it does not exhibit acute toxicity at standard doses; however, comprehensive studies are necessary to fully understand its long-term effects and potential side effects.
Table 3: Toxicological Data Summary
| Toxicity Parameter | Result |
|---|---|
| Acute Toxicity | Not classified |
| Skin Irritation | Not available |
| Eye Irritation | Not available |
Q & A
Q. What are the optimal synthetic routes for preparing 2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid with high purity?
- Methodological Answer : Synthesis typically involves sequential functionalization of the piperidine core. Key steps include:
Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group via carbamate formation under anhydrous conditions (e.g., Boc₂O, DMAP, DCM) .
Fluorophenyl Substitution : Installing the 2-fluorophenyl group using Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and base optimization (e.g., Na₂CO₃) .
Acetic Acid Functionalization : Alkylation or conjugate addition to introduce the acetic acid moiety, often using ethyl bromoacetate followed by saponification (NaOH/EtOH) .
Critical Parameters :
- Solvent choice (e.g., THF for coupling reactions, DCM for Boc protection).
- Temperature control (0–25°C for Boc protection; 80–110°C for cross-coupling).
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. What analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify Boc group integrity (δ ~1.4 ppm for tert-butyl protons), fluorophenyl aromatic signals (δ 7.0–7.5 ppm), and acetic acid protons (δ 3.4–3.6 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect trace impurities .
- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H]⁺ (e.g., calculated for C₁₈H₂₃FNO₄: 336.1612) .
Q. How should researchers mitigate stability issues during storage and handling?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent Boc group hydrolysis .
- Handling : Use desiccants (silica gel) in storage vials and avoid prolonged exposure to moisture or acidic/basic conditions .
- Stability Monitoring : Periodic HPLC analysis to detect degradation products (e.g., free piperidine or de-fluorinated byproducts) .
Advanced Research Questions
Q. What computational approaches can predict reactivity patterns for modifying the fluorophenyl or acetic acid moieties?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic effects of the 2-fluorophenyl group on piperidine ring conformation and nucleophilic attack sites .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction intermediates during acetic acid functionalization .
- Machine Learning : Train models on existing piperidine derivative datasets to predict optimal coupling conditions (e.g., ligand selection for Pd-catalyzed reactions) .
Q. How can researchers resolve contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish direct binding from off-target effects .
- Dose-Response Curves : Perform IC₅₀ determinations in triplicate with positive/negative controls (e.g., known inhibitors) to rule out assay artifacts .
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess if metabolites contribute to observed cytotoxicity .
Q. What strategies optimize regioselectivity in further functionalization of the piperidine ring?
- Methodological Answer :
- Protecting Group Manipulation : Temporarily remove the Boc group (TFA/DCM) to expose the piperidine nitrogen for selective alkylation, then re-protect .
- Directing Groups : Introduce transient ligands (e.g., pyridine) to steer C–H activation toward specific positions on the fluorophenyl ring .
- Steric Control : Use bulky bases (e.g., DBU) to favor equatorial over axial substitution in the piperidine chair conformation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
